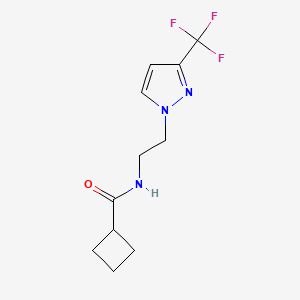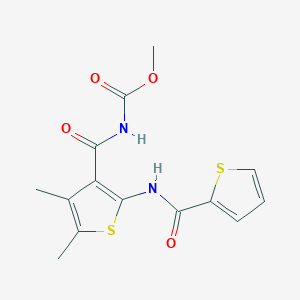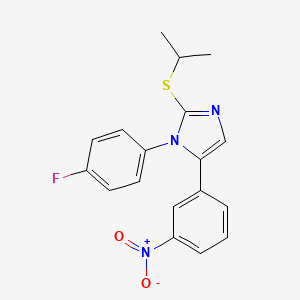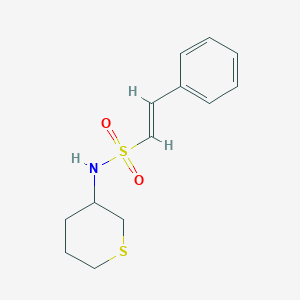
3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity . The compound also contains two thiophene rings, which are five-membered aromatic rings with a sulfur atom . Fluorine atoms are attached to the benzene ring, which can affect the compound’s reactivity and properties .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, thiophene derivatives are known to participate in a variety of chemical reactions . For example, they can undergo electrophilic aromatic substitution reactions similar to benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could increase its polarity, and the fluorine atoms could affect its reactivity .Scientific Research Applications
Molecular Structure and Interaction
Understanding the molecular structure and interaction of compounds similar to 3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is crucial in the development of novel materials and chemicals with desired properties. For instance, the study of benzene-1,3,5-tricarboxamide derivatives demonstrates the significance of molecular self-assembly in creating nanometer-sized structures with potential applications in nanotechnology, polymer processing, and biomedical fields. The ability of these compounds to form stable rod-like structures through hydrogen bonding highlights the potential of structurally similar compounds in self-assembly and molecular recognition processes (Cantekin, de Greef, & Palmans, 2012).
Environmental Interaction and Degradation
The environmental interaction and degradation of compounds with fluorinated groups or thiophene rings are areas of significant research interest. For example, studies on the microbial degradation of polyfluoroalkyl chemicals shed light on the environmental fate of persistent organic pollutants. Understanding the biodegradability and transformation pathways of such compounds is crucial for assessing their environmental impact and developing strategies for their removal or safe use (Liu & Avendaño, 2013).
Pharmacological Potential
The pharmacological potential of benzothiazole derivatives and related structures is well-documented, highlighting the broad range of biological activities these compounds exhibit. Benzothiazoles have been explored for antimicrobial, analgesic, anti-inflammatory, and antitubercular activities, among others. This underscores the potential of 3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide and similar compounds in drug discovery and development, provided their pharmacological properties and mechanisms of action can be characterized (Sumit, Kumar, & Mishra, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,4-difluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NOS2/c17-12-4-3-10(8-13(12)18)16(20)19-15(11-5-7-21-9-11)14-2-1-6-22-14/h1-9,15H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOGRRUSALEPML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)


![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)



![9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B2385049.png)
![[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine](/img/structure/B2385051.png)
![1-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2385052.png)
![N-(benzo[d]thiazol-2-yl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2385053.png)
